molecular formula C16H15ClN4O B4523662 N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B4523662
M. Wt: 314.77 g/mol
InChI Key: OXQWSWMOZWFUAQ-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, widely recognized in scientific literature as HC-030031, is a primary pharmacological tool for investigating the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This compound acts as a potent and selective antagonist of TRPA1, a key detector of noxious cold, irritant chemicals, and endogenous inflammatory mediators. Its primary research value lies in its ability to selectively inhibit TRPA1-mediated calcium influx, which allows researchers to dissect the channel's role in various physiological and pathophysiological processes. HC-030031 is extensively used in preclinical studies to explore the mechanisms underlying neurogenic inflammation, acute and chronic pain states, including inflammatory and neuropathic pain. Studies have utilized this antagonist to elucidate TRPA1's contribution to airway inflammation and cough in respiratory research, as well as its role in sensory transduction in the gastrointestinal and cardiovascular systems. By blocking the channel, researchers can validate TRPA1 as a therapeutic target and assess the downstream effects of its inhibition in disease models. The utility of HC-030031 is well-documented across numerous in vitro and in vivo models, making it an essential compound for advancing the understanding of somatosensation and developing novel analgesic and anti-inflammatory agents.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O/c1-20-16(21-7-2-3-8-21)14(11-19-20)15(22)18-10-12-5-4-6-13(17)9-12/h2-9,11H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQWSWMOZWFUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)NCC2=CC(=CC=C2)Cl)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15ClN4OC_{16}H_{15}ClN_{4}O with a molecular weight of approximately 314.77 g/mol . The compound features a pyrazole ring, a pyrrole moiety, and a chlorobenzyl group, which contribute to its unique biological properties.

Structural Characteristics

PropertyValue
Molecular FormulaC16H15ClN4O
Molecular Weight314.77 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported that pyrazole derivatives showed promising inhibition against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 0.01 µM to 42.30 µM .
    • Specific derivatives exhibited significant growth inhibition, suggesting that structural modifications can enhance anticancer activity.
  • Mechanism of Action :
    • The mechanism involves the interaction with specific molecular targets such as kinases and receptors involved in cell proliferation and apoptosis regulation. For instance, compounds have been shown to inhibit Aurora-A kinase, which plays a critical role in cell cycle regulation .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity.

Research Findings

  • A review highlighted that pyrazole derivatives possess antimicrobial properties against various bacterial strains. The presence of the chlorobenzyl group is believed to enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : It may bind to receptors that regulate apoptosis, thus promoting cancer cell death.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it suitable for various therapeutic applications:

  • Anticancer Activity : Research has shown that pyrazole derivatives, including N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, can inhibit the proliferation of cancer cells. Studies indicate that these compounds may induce apoptosis in cancerous cells, making them potential candidates for cancer therapy .
  • Antifungal Properties : The compound has been evaluated for its antifungal activity against various fungal strains. Its derivatives have demonstrated effectiveness in inhibiting fungal growth, suggesting potential applications in treating fungal infections .
  • Anti-inflammatory Effects : Some pyrazole derivatives have shown anti-inflammatory properties. This could be beneficial in developing treatments for inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to enhance biological activity. The synthesis typically includes:

  • Formation of the Pyrazole Ring : The initial step involves creating the pyrazole core, which is crucial for the compound's biological activity.
  • Substitution Reactions : The introduction of the chlorobenzyl and pyrrole groups is achieved through various substitution reactions, which can significantly affect the compound's pharmacological properties.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

  • Case Study 1 : A study published in Pharmaceuticals highlighted the anticancer properties of pyrazole derivatives, noting that compounds similar to this compound exhibited significant inhibition of tumor cell growth in vitro .
  • Case Study 2 : Research focusing on antifungal activity demonstrated that certain pyrazole derivatives showed potent inhibitory effects against Candida species, indicating their potential use as antifungal agents .

Comparative Data Table

The following table summarizes the biological activities and applications of this compound compared to other related compounds.

Compound NameAnticancer ActivityAntifungal ActivityAnti-inflammatory Activity
This compoundHighModerateModerate
1,3-Dimethyl-N-(5-methyl-1,3,4-thiadiazole-2-yl)-1H-pyrazole-4-carboxamideModerateHighLow
4-Hydroxyphenyl derivativeLowModerateHigh

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying bioactivity or generating intermediates for further derivatization.

Reaction TypeReagents/ConditionsProductReference
Acidic HydrolysisHCl (6M), reflux, 4–6 h1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Basic HydrolysisNaOH (2M), ethanol, 70°C, 3 hSame carboxylic acid (higher yield)

Mechanistic Insight : The reaction proceeds via nucleophilic attack on the carbonyl carbon, facilitated by protonation (acidic) or deprotonation (basic) of the amide nitrogen.

Nucleophilic Substitution at the 3-Chlorobenzyl Group

The chlorobenzyl substituent participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the pyrazole ring.

Reaction TypeReagents/ConditionsProductReference
Amine SubstitutionPiperidine, DMF, 100°C, 12 hN-(3-(Piperidin-1-yl)benzyl) derivative
HydroxylationKOH, H₂O/EtOH, 80°C, 8 hN-(3-Hydroxybenzyl) derivative

Key Factors :

  • Steric hindrance from the methyl and pyrrole groups limits substitution rates.

  • Microwave-assisted synthesis improves yields (e.g., 85% with NH₃/MeOH at 120°C) .

Functionalization of the Pyrrole Moiety

The pyrrole ring undergoes electrophilic substitution, enabling further diversification:

Reaction TypeReagents/ConditionsProductReference
NitrationHNO₃/AcOH, 0°C, 2 h5-(3-Nitro-1H-pyrrol-1-yl) derivative
BrominationBr₂, CHCl₃, RT, 1 h5-(2,5-Dibromo-1H-pyrrol-1-yl) derivative

Regioselectivity : Nitration occurs preferentially at the β-position due to electronic effects .

Oxidation and Reduction Reactions

The methyl group on the pyrazole ring and carboxamide functionality are redox-active:

Reaction TypeReagents/ConditionsProductReference
Methyl OxidationKMnO₄, H₂O/pyridine, 60°C, 6 h1-Carboxy-5-(1H-pyrrol-1-yl) derivative
Amide ReductionLiAlH₄, THF, 0°C → RT, 3 hN-(3-Chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-methanol

Note : Oxidation of the methyl group requires harsh conditions due to steric protection by adjacent substituents .

Cyclization and Heterocycle Formation

The carboxamide group participates in cyclocondensation reactions to form fused heterocycles:

Reaction TypeReagents/ConditionsProductReference
Hydrazide FormationNH₂NH₂, EtOH, reflux, 4 hPyrazolo[3,4-d]pyrimidine derivative
Thiazole SynthesisCS₂, KOH, DMF, 120°C, 12 hPyrazolo-thiazole hybrid

Applications : These reactions are pivotal in medicinal chemistry for generating bioactive scaffolds .

Cross-Coupling Reactions

The chlorobenzyl group enables palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProductReference
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, 90°CBiaryl-substituted derivative

Yield Optimization : Microwave irradiation (150°C, 20 min) improves yields to >90% .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The pharmacological properties of pyrazole derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparisons
Compound Name Substituents Key Biological Activity Pharmacokinetic Notes
Target Compound 3-Chlorobenzyl, pyrrole Kinase inhibition, anti-inflammatory Moderate solubility; potential for blood-brain barrier penetration
N-(4-Bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide 4-Bromophenyl Cyclooxygenase (COX) inhibition, anti-inflammatory Enhanced electron-withdrawing effects from bromine improve target affinity but reduce solubility
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Benzo[d][1,3]dioxole, 3-chloro-4-methylphenyl Anticancer (cell line inhibition), anti-inflammatory Improved solubility due to benzodioxole group; higher bioavailability
5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 3-Chlorobenzyl, 4-fluorobenzyl, triazole Neuroprotection (Aβ-induced toxicity), anti-inflammatory Fluorine enhances lipophilicity and BBB penetration
N-(4-Fluorophenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide 4-Fluorophenyl, 3-methoxyphenyl Kinase inhibition, antimicrobial Methoxy group improves metabolic stability

Mechanistic Insights

  • Target Compound: The 3-chlorobenzyl group likely facilitates hydrophobic interactions with enzyme active sites (e.g., kinases), while the pyrrole moiety participates in hydrogen bonding or π-π stacking.
  • Bromophenyl Analog : The bromine atom’s strong electron-withdrawing effect enhances binding to COX enzymes but may reduce metabolic stability compared to chlorine .
  • Benzodioxole Derivative : The benzodioxole group increases solubility, improving oral bioavailability, while the 3-chloro-4-methylphenyl group enhances target specificity in cancer cells .
  • Triazole Analogs : Fluorinated benzyl groups (e.g., 4-fluorobenzyl) in triazole derivatives enhance neuroprotective efficacy by promoting BBB penetration and reducing oxidative stress .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
Target Compound ~350 3.2 0.15
Bromophenyl Analog ~400 3.8 0.08
Benzodioxole Derivative 434.9 2.5 0.45
Triazole Derivative ~380 2.9 0.25
  • Chlorine vs. Bromine : Bromine’s higher molecular weight and lipophilicity (logP 3.8 vs. 3.2) may reduce aqueous solubility but improve membrane permeability .
  • Fluorine Substitution : Fluorine in the triazole derivative lowers logP (2.9) compared to chlorine, balancing lipophilicity and solubility for CNS-targeted therapies .

Q & A

Q. Q. What strategies validate the compound's biological activity in in vitro assays?

  • Methodology :
  • Enzyme Assays : Test against COX-2 or MAP kinases (IC₅₀ determination via fluorescence polarization) .
  • Cell Viability : Use MTT assay (IC₅₀ ≈ 12 μM in HeLa cells) .
  • Controls : Include positive controls (e.g., celecoxib for COX-2) and validate with siRNA knockdown .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

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